molecular formula C19H30N4O2 B6927063 N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B6927063
M. Wt: 346.5 g/mol
InChI Key: WNJYQJOFHFOQQD-UHFFFAOYSA-N
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Description

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a cyclohexane ring, a pyrrolidine ring, and a pyrazole ring

Properties

IUPAC Name

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-13(2)10-16-11-17(22-21-16)18(24)20-15-8-9-23(12-15)19(25)14-6-4-3-5-7-14/h11,13-15H,3-10,12H2,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJYQJOFHFOQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)NC2CCN(C2)C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Cyclohexanecarbonyl Group: This step involves the acylation of the pyrrolidine ring using cyclohexanecarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Coupling of the Pyrazole and Pyrrolidine Rings: This final step involves the coupling of the pyrazole ring with the pyrrolidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide: shares similarities with other compounds containing pyrrolidine, pyrazole, and cyclohexane rings.

    This compound: can be compared to compounds like N-(cyclohexylcarbonyl)pyrrolidine and 5-isobutyl-1H-pyrazole-3-carboxamide.

Uniqueness

  • The unique combination of the three rings in this compound provides it with distinct chemical and biological properties.
  • Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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